molecular formula C15H18N2O3 B2372401 1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea CAS No. 1428378-15-7

1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea

Cat. No.: B2372401
CAS No.: 1428378-15-7
M. Wt: 274.32
InChI Key: AMPFFVDFAYSFCN-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea is a urea derivative characterized by a 2-ethoxyphenyl group attached to one nitrogen atom and a furan-3-yl ethyl substituent on the other nitrogen. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-(furan-3-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-20-14-6-4-3-5-13(14)17-15(18)16-9-7-12-8-10-19-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPFFVDFAYSFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies for Urea Derivatives

Urea derivatives are typically synthesized via condensation reactions between amines and isocyanates or via carbamate intermediates. For 1-(2-ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea, two primary routes emerge:

Isocyanate-Amine Coupling

This method involves reacting 2-ethoxyphenyl isocyanate with 2-(furan-3-YL)ethylamine. A representative procedure is adapted from N,N′-dialkyl urea syntheses:

Reaction Conditions
  • Step 1 : Generate 2-ethoxyphenyl isocyanate in situ by treating 2-ethoxyaniline with triphosgene in dichloromethane at 0°C.
  • Step 2 : React the isocyanate intermediate with 2-(furan-3-YL)ethylamine in tetrahydrofuran (THF) at 25°C for 6 hours.
Parameter Value Source
Yield 73–76%
Solvent THF
Temperature 0°C (Step 1), 25°C (Step 2)

This method benefits from high atom economy and avoids isolation of hazardous isocyanates.

Carbamate Intermediate Route

An alternative approach employs phenyl chloroformate to form a carbamate, which is subsequently reacted with amines:

  • React 2-ethoxyaniline with phenyl chloroformate in chloroform to form phenyl (2-ethoxyphenyl)carbamate.
  • Condense the carbamate with 2-(furan-3-YL)ethylamine in dichloromethane (DCM) at room temperature.
Parameter Value Source
Yield 68–72%
Reaction Time 6–8 hours

Optimization of Reaction Parameters

Solvent Selection

Deep eutectic solvents (DES), such as choline chloride/urea mixtures, enhance reaction efficiency in urea syntheses. For example, DES improves yields in Horner-Wadsworth-Emmons reactions by stabilizing intermediates.

Catalytic Systems

  • DBU (1,8-Diazabicycloundec-7-ene) : Enhances nucleophilicity of amines in DES-mediated reactions.
  • MgBr₂ : Facilitates coupling with ketones in urea formations.
Catalyst Effect on Yield Source
DBU +15–20%
MgBr₂ Improved regioselectivity

Characterization and Purification

Spectroscopic Analysis

  • ¹H NMR : Key signals include:
    • Urea NH protons: δ 6.8–7.2 ppm (broad).
    • Furan protons: δ 7.4–7.6 ppm (multiplet).
  • IR Spectroscopy : Urea C=O stretch at 1640–1680 cm⁻¹.

Purification Techniques

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (70:30 to 90:10).
  • Recrystallization : Ethyl acetate/hexane (3:1) yields crystalline product.

Scalability and Industrial Considerations

Gram-Scale Synthesis

Adapted from DES reuse protocols:

  • Reuse of ChCl/urea DES for three cycles maintains yields >80%.
  • Avoids solvent extraction by decantation, reducing waste.

Eco Scale Analysis

A sustainability assessment for analogous ureas:

Metric Score (0–100)
Yield 85
Safety 75
Solvent Recovery 90

Challenges and Limitations

  • Isocyanate Stability : In situ generation minimizes decomposition but requires strict temperature control.
  • Furan Reactivity : The furan ring may undergo undesired oxidation under acidic conditions.

Emerging Methodologies

Microwave-Assisted Synthesis

Reduces reaction times from hours to minutes in urea formations (e.g., 30 minutes at 100°C).

Flow Chemistry

Continuous-flow systems improve safety in isocyanate handling.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea, highlighting differences in substituents, molecular weights, and reported properties:

Compound Name Substituent 1 (N1) Substituent 2 (N3) Molecular Weight (g/mol) Key Features/Applications Reference ID
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea 2-methylphenyl 2-(indol-3-yl)ethyl 309.38 Potential CNS activity (indole moiety)
3-[3-(furan-3-yl)-3-hydroxypropyl]-1-[2-(4-methoxyphenyl)ethyl]urea 2-(4-methoxyphenyl)ethyl 3-(furan-3-yl)-3-hydroxypropyl 318.37 Hydroxypropyl linker; furan substitution
1-(3-Fluorophenyl)methyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide 3-fluorophenylmethyl 5-methyl-2-(trifluoromethyl)furan 442.34 Fluorinated furan; kinase inhibition
1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea 2-(2-hydroxyethyl)phenyl 3-(2-hydroxyethylamino)-5-trifluoromethoxyphenyl 415.35 Hydrophilic substituents; antimicrobial applications

Structural and Functional Insights:

  • Aromatic Substitutions : The 2-ethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ) or hydrophilic moieties (e.g., hydroxyethyl in ), which influence solubility and target binding.
  • Heterocyclic Moieties : The furan-3-yl ethyl group shares similarities with furan derivatives in and , but the absence of trifluoromethyl or hydroxypropyl modifications may reduce metabolic stability compared to those analogs.
  • Biological Relevance : Indole-containing analogs (e.g., ) are associated with serotonin receptor interactions, while fluorinated derivatives (e.g., ) often exhibit enhanced bioavailability and target affinity.

Research Findings and Limitations

  • Synthetic Routes : Urea derivatives are typically synthesized via reactions between isocyanates and amines. For example, describes a copper-catalyzed coupling method, which could be adapted for the target compound’s synthesis.
  • Activity Gaps: No direct pharmacological data for this compound are available in the provided evidence. Predictions based on analogs suggest moderate CNS activity due to the ethoxyphenyl group but lower potency than fluorinated derivatives .
  • Thermodynamic Properties : The molecular weight (estimated ~326 g/mol) and logP (predicted ~3.2) align with orally bioavailable compounds, though furan’s metabolic susceptibility may require structural optimization .

Biological Activity

1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, which include an ethoxyphenyl group and a furan moiety, suggest possible interactions with various biological targets, leading to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : Approximately 235.27 g/mol

This compound's structure includes a urea moiety, which is known for its ability to form hydrogen bonds, potentially enhancing its interaction with biological macromolecules.

Anticancer Properties

Research indicates that derivatives of urea compounds, including this compound, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.

Table 1: Anticancer Activity of Urea Derivatives

Compound NameCell Line TestedGI50 (µM)Mechanism of Action
Compound AMDA-MB-23113Inhibition of cell proliferation
Compound BMDA-MB-46815Induction of apoptosis
This compoundTBDTBD

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes linked to various diseases. For example, compounds with similar structural features have demonstrated activity against enzymes involved in metabolic pathways, suggesting that this compound might serve as a lead compound for developing new enzyme inhibitors.

Case Studies

Several case studies have highlighted the biological activities associated with urea derivatives:

  • Study on TNBC : A recent study evaluated the effects of urea derivatives on TNBC cell lines. The results indicated that certain derivatives significantly reduced cell viability without affecting non-tumorigenic cells, suggesting selective cytotoxicity.
  • Enzyme Interaction Studies : Research involving enzyme assays has shown that urea derivatives can effectively inhibit key metabolic enzymes, which may lead to novel therapeutic strategies for metabolic disorders.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via the reaction of 2-ethoxyaniline with 2-(furan-3-yl)ethyl isocyanate in solvents like dichloromethane or tetrahydrofuran under reflux. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients). Optimization includes adjusting reaction time (6–12 hours), temperature (40–60°C), and stoichiometric ratios (1:1.2 aniline:isocyanate) to maximize yield (>75%) and purity (>95%) .
  • Key Considerations : Use of anhydrous conditions to prevent hydrolysis of the isocyanate. Industrial scalability may employ continuous flow systems for improved efficiency .

Q. How is the compound structurally characterized post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ at m/z 289.12).
  • IR Spectroscopy : Peaks at ~1650–1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Q. What preliminary assays are used to evaluate its antimicrobial activity?

  • Protocols : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Disk diffusion methods with zones of inhibition measured at 24–48 hours. Solubility in DMSO (tested at 9.8 µg/mL) must be validated to avoid solvent interference .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in anticancer assays?

  • Experimental Design :

  • Target Identification : Use computational docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR) or apoptotic proteins (Bcl-2). Validate via surface plasmon resonance (SPR) for binding affinity (KD_D values) .
  • Pathway Analysis : RNA sequencing or Western blotting to assess downstream effects on apoptosis markers (e.g., caspase-3 cleavage) or cell-cycle regulators (p21, cyclin D1) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Approach :

  • Structural Analog Comparison : Compare with derivatives like 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea (PubChem CID 6468900) to isolate substituent effects .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) to minimize variability. Use orthogonal assays (e.g., ATP-luciferase viability tests vs. flow cytometry) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Tools :

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS).
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., urea hydrogen bonds, furan π-stacking) using Schrödinger Suite .

Q. How to analyze the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hours) and monitor via HPLC. Major degradation products (e.g., hydrolyzed urea to amines) are identified by LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .

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